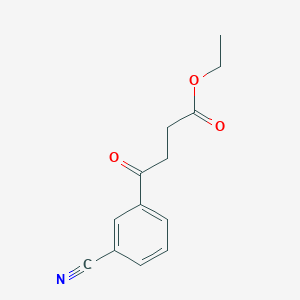

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate, also known as ethyl cyanoacetate, is an important organic compound that has been widely used in scientific research applications. It is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. Ethyl cyanoacetate is a versatile compound that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Metabolic Pathway Insights :

- Mephenytoin, a drug with a somewhat related structure, was studied for its metabolic pathways in humans. The major metabolite, identified through various analytical techniques, highlights the significance of understanding the metabolic fate of such compounds (Küpfer et al., 1980).

Toxicokinetics and Biomarker Identification :

- Ethyl tert-butyl ether (ETBE) exposure was studied to understand its uptake, disposition, and proposed metabolites. This research can be insightful for studying similar ethyl compounds and understanding their kinetics and potential impact on human health (Nihlen et al., 1998).

Forensic Science Applications :

- Research into the inhalation and transdermal resorption of hand sanitizer ethanol and its conversion into ethyl glucuronide in urine reflects the importance of understanding the biological fate of ethyl compounds in forensic contexts (Arndt et al., 2014).

Clinical Toxicology :

- The study of 4-Methylpyrazole as an alternative treatment for ethylene glycol intoxication demonstrates the clinical importance of researching ethyl compounds and related antidotes in toxicology (Baud et al., 1986).

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various heterocyclic compounds . These compounds often have diverse biological targets, depending on their specific structures and functional groups.

Mode of Action

It’s known that the compound can participate in various chemical reactions to form heterocyclic compounds . For instance, it can undergo a reaction mechanism that includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .

Biochemical Pathways

The compound is known to be involved in the synthesis of various heterocyclic compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and functional groups.

Result of Action

As a precursor in the synthesis of various heterocyclic compounds , its action can lead to the formation of these compounds, which can have diverse molecular and cellular effects.

properties

IUPAC Name |

ethyl 4-(3-cyanophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)7-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADDINRTTLLMQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.